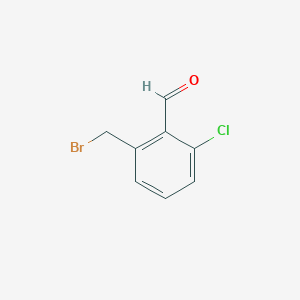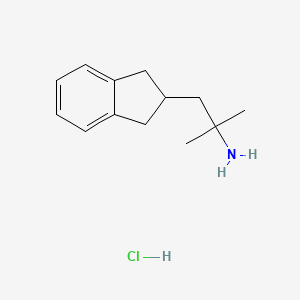![molecular formula C13H17BClNO4 B1402732 7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 2096998-38-6](/img/structure/B1402732.png)
7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Vue d'ensemble
Description
The compound is a pyridine derivative with a dioxaborolane group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is often used in various chemical reactions. For example, it can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Compounds containing the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine heterocyclic system, which includes derivatives of 7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), have been synthesized for various studies, highlighting their potential in chemical research (Soukri et al., 2003).
- A study on pyridin-2-ylboron derivatives, including similar compounds, discussed structural differences impacting their chemical reactivity, emphasizing the importance of these compounds in understanding molecular interactions (Sopková-de Oliveira Santos et al., 2003).
Boronic Acid Ester Intermediates
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds, which are boric acid ester intermediates, have been synthesized and analyzed, providing insights into the physicochemical properties of these types of molecules (Huang et al., 2021).
Medicinal Chemistry
- The synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, a category that includes derivatives of the compound , has been explored. These novel scaffolds hold potential for the development of new therapeutic agents (Bartolomea et al., 2003).
Polymer Chemistry
- Deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) units, which are related to the 7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) compound, have been synthesized, highlighting the use of these compounds in the development of new polymer materials (Welterlich et al., 2012).
Organic Synthesis Methods
- Research on catalytic enantioselective borane reduction processes, which could involve similar compounds, contributes to the development of more efficient synthetic methods in organic chemistry (Huang et al., 2011).
Coordination Polymers
- The compound has potential applications in the synthesis of coordination polymers, as seen in research involving similar boron-based compounds (Al-Fayaad et al., 2020).
Spectroscopy and Vibrational Properties Studies
- Research into the vibrational properties of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups can provide valuable data for the analysis of similar compounds (Wu et al., 2021).
Fluorescent Probes
- Development of fluorescent probes using similar compounds demonstrates potential applications in imaging and detection in various fields, including biology and chemistry (Tian et al., 2017).
Propriétés
IUPAC Name |
7-chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)9-8(15)7-16-11-10(9)17-5-6-18-11/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXSDRKCIIFZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2Cl)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)
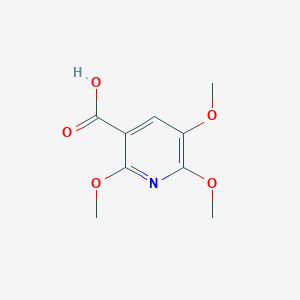
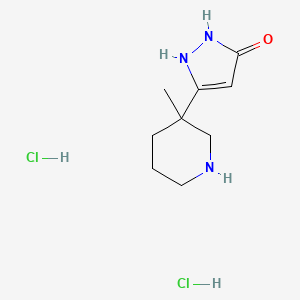
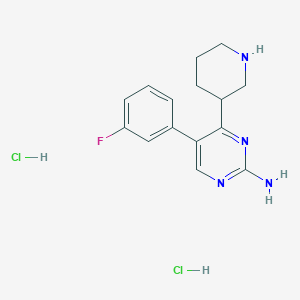
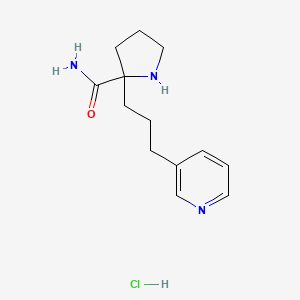
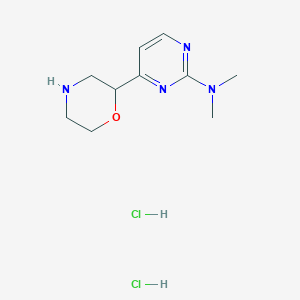
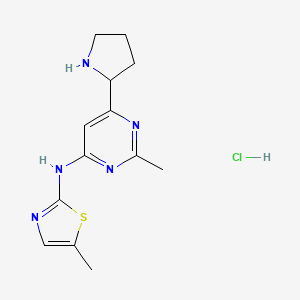
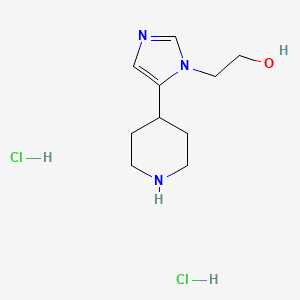

![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1402663.png)
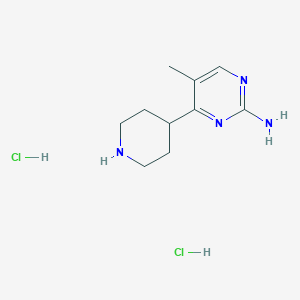
![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)
